3,6-diaminopyrazine-2,5-dicarboxylic Acid

Description

BenchChem offers high-quality 3,6-diaminopyrazine-2,5-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-diaminopyrazine-2,5-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O4 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

3,6-diaminopyrazine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C6H6N4O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H2,8,9)(H2,7,10)(H,11,12)(H,13,14) |

InChI Key |

VELGYJCKWFALBF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(C(=N1)N)C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-diaminopyrazine-2,5-dicarboxylic acid (CAS 203798-34-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-diaminopyrazine-2,5-dicarboxylic acid (DAPDC) is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its pyrazine core, substituted with both amino and carboxylic acid groups, makes it an attractive building block for the synthesis of novel molecular entities. The strategic placement of these functional groups allows for diverse chemical modifications and the formation of complex supramolecular structures. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of DAPDC, serving as a valuable resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of 3,6-diaminopyrazine-2,5-dicarboxylic acid are fundamental to its application in various scientific domains. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 203798-34-9 | [1] |

| Molecular Formula | C₆H₆N₄O₄ | [1] |

| Molecular Weight | 198.14 g/mol | [1] |

| IUPAC Name | 3,6-diaminopyrazine-2,5-dicarboxylic acid | [1] |

| SMILES | C1(=C(N=C(C(=N1)N)C(=O)O)N)C(=O)O | [1] |

| Purity | Typically available at ≥95% | |

| Storage Conditions | 2-8 °C, protected from light | |

| Computed XLogP3 | -0.1 | [1] |

| Topological Polar Surface Area | 152 Ų | [1] |

Synthesis and Purification

A documented method for the synthesis of 3,6-diaminopyrazine-2,5-dicarboxylic acid involves the hydrolysis of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone under basic conditions[5].

Experimental Protocol: Synthesis of 3,6-diaminopyrazine-2,5-dicarboxylic acid

-

Reaction Setup: In a suitable reaction vessel, a slurry of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone (1 equivalent) is prepared in water.

-

Addition of Base: An aqueous solution of sodium hydroxide is added to the slurry.

-

Heating: The reaction mixture is heated to 180 °C and maintained at this temperature for 5 hours.

-

Precipitation and Isolation: Upon cooling, a needle-like solid precipitates from the reaction mixture. The solid is collected by filtration.

-

Washing and Drying: The collected solid is washed with 1N hydrochloric acid and then dried to yield 3,6-diaminopyrazine-2,5-dicarboxylic acid.

This procedure has been reported to produce the target compound with a purity of 99% and a yield of 80%[5].

Sources

- 1. 3,6-diaminopyrazine-2,5-dicarboxylic Acid | C6H6N4O4 | CID 11127226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazine-2,5-dicarboxylic acid | 122-05-4 [chemicalbook.com]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 2,5-Pyrazinedicarboxylic acid, 3,6-diamino- synthesis - chemicalbook [chemicalbook.com]

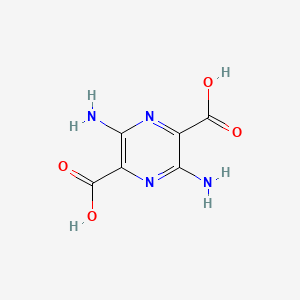

chemical structure of 3,6-diaminopyrazine-2,5-dicarboxylic acid

An In-Depth Technical Guide to 3,6-Diaminopyrazine-2,5-Dicarboxylic Acid

Introduction: Unveiling a Core Heterocyclic Scaffold

In the landscape of modern chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks. 3,6-Diaminopyrazine-2,5-dicarboxylic acid is one such molecule. At its core, it features a pyrazine ring—a nitrogen-containing aromatic heterocycle—symmetrically substituted with both electron-donating amino groups and electron-withdrawing carboxylic acid groups. This unique electronic and structural arrangement imparts a rich chemical character, making it a molecule of significant interest for researchers in materials science and drug discovery.

This guide provides a comprehensive technical overview of 3,6-diaminopyrazine-2,5-dicarboxylic acid, moving from its fundamental chemical structure to a detailed synthesis protocol and its applications. The content herein is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers and drug development professionals to fully leverage the potential of this compound.

Chemical Structure and Physicochemical Properties

The functionality and application of any chemical compound are direct consequences of its structure. 3,6-Diaminopyrazine-2,5-dicarboxylic acid is defined by a highly functionalized and symmetrical aromatic core.

1.1 Molecular Identity

-

IUPAC Name: 3,6-diaminopyrazine-2,5-dicarboxylic acid[1]

1.2 Structural Analysis

The molecule's architecture consists of:

-

A central, planar pyrazine ring, which confers aromatic stability.

-

Two amino (-NH₂) groups at the C3 and C6 positions. These basic groups act as hydrogen bond donors and potential coordination sites.

-

Two carboxylic acid (-COOH) groups at the C2 and C5 positions. These acidic groups are strong hydrogen bond donors and acceptors and are the primary sites for forming salts, esters, amides, and coordinating with metal ions.

This juxtaposition of acidic and basic functional groups on a rigid aromatic platform is the key to its utility. The amino groups donate electron density into the pyrazine ring, while the carboxylic acid groups withdraw electron density. This electronic push-pull system influences the molecule's reactivity and spectroscopic properties. Furthermore, the capacity for extensive hydrogen bonding governs its physical properties, such as its high melting point and solubility profile.

Diagram: 2D Chemical Structure

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Development

The unique structural features of 3,6-diaminopyrazine-2,5-dicarboxylic acid make it a valuable component in several areas of advanced chemical research.

3.1 Primary Application: Ligand for Metal-Organic Frameworks (MOFs)

The most prominent application is as an organic linker or ligand in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The suitability of this molecule stems directly from its structure:

-

Multiple Coordination Sites: It possesses six potential coordination sites—the two nitrogen atoms of the pyrazine ring and the four oxygen atoms of the two carboxylate groups. This allows it to bind to multiple metal centers simultaneously.

-

Rigidity and Geometry: The rigid, planar nature of the pyrazine core ensures that the resulting frameworks have predictable and well-defined structures.

-

Functionality: The amino groups provide additional functionality within the pores of the MOF, which can be used for post-synthetic modification or to impart specific properties like selective gas adsorption or catalysis.

Pyrazine-based compounds are of significant interest in medicinal and materials chemistry due to their unique combination of aromatic properties and polar heteroatoms. [4] 3.2 Potential in Drug Development and Medicinal Chemistry

While this specific molecule is not an active drug, its core scaffold is highly relevant to drug design. Pyrazine derivatives are found in numerous FDA-approved drugs. The related compound, 3,5-diamino-6-chloropyrazine-2-carboxylic acid, is a known impurity of the diuretic Amiloride and its derivatives have been extensively researched as blockers of the epithelial sodium channel (ENaC), a target for treating airway diseases like cystic fibrosis. [5] The presence of dicarboxylic acid functional groups is also noteworthy. Dicarboxylic acids are a class of compounds with diverse biological activities. For example, azelaic acid, a naturally occurring saturated dicarboxylic acid, is used in dermatology for its anti-inflammatory, anti-infective, and anti-keratinizing properties in the treatment of acne and rosacea. [6][7][8]This highlights the potential for dicarboxylic acid-containing heterocyclic molecules to interact with biological targets.

Diagram: Structure-Application Relationship

Caption: Logic flow from molecular features to primary application.

Conclusion and Future Outlook

3,6-Diaminopyrazine-2,5-dicarboxylic acid is a symmetrically functionalized heterocyclic compound with a well-defined structure and robust synthesis. Its combination of a rigid aromatic core with multiple hydrogen-bonding and metal-coordinating sites makes it an exemplary building block, particularly in the field of materials chemistry for the design of novel Metal-Organic Frameworks.

While its direct pharmacological applications are not yet established, the pyrazine-dicarboxylic acid scaffold remains a privileged structure in medicinal chemistry. Future research efforts could profitably focus on the synthesis of derivatives—such as amides, esters, or more complex conjugates—to explore their potential as targeted therapeutic agents, leveraging the established biological relevance of the pyrazine core.

References

-

3,6-diaminopyrazine-2,5-dicarboxylic Acid . PubChem, National Center for Biotechnology Information. Available from: [Link].

-

Diaminopyrazine-2,5-dicarboxylic acid . Chemspace. Available from: [Link].

-

3,5-Diamino-6-chloropyrazine-2-carboxylic acid . Inxight Drugs, National Center for Advancing Translational Sciences. Available from: [Link].

- US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. Google Patents.

-

Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application . Journal of Drugs in Dermatology. Available from: [Link].

-

The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications . Termedia. Available from: [Link].

-

Azelaic acid: Mechanisms of Action and Clinical Applications . Dove Medical Press. Available from: [Link].

-

A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound . ResearchGate. Available from: [Link].

Sources

- 1. 3,6-diaminopyrazine-2,5-dicarboxylic Acid | C6H6N4O4 | CID 11127226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 203798-34-9|3,6-Diaminopyrazine-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 3. 2,5-Pyrazinedicarboxylic acid, 3,6-diamino- synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

- 6. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications [termedia.pl]

- 8. dovepress.com [dovepress.com]

An In-Depth Technical Guide to 3,6-Diaminopyrazine-2,5-dicarboxylic Acid: A Versatile Building Block for Advanced Porous Materials

For Researchers, Scientists, and Drug Development Professionals

Foreword

The field of materials science is continually driven by the pursuit of novel building blocks that enable the design and synthesis of materials with tailored properties and functionalities. Among these, organic linkers for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are of paramount importance. This technical guide focuses on a particularly promising, yet underexplored, building block: 3,6-diaminopyrazine-2,5-dicarboxylic acid. Its unique electronic and structural features, arising from the electron-deficient pyrazine core functionalized with both amino and carboxylic acid groups, offer exciting opportunities for creating robust, functional materials for a range of applications, from gas storage and separation to catalysis and luminescence-based sensing. This document serves as a comprehensive resource for researchers and professionals, providing a deep dive into the nomenclature, synthesis, characterization, and application of this versatile molecule.

Nomenclature and Identification

A clear and unambiguous identification of a chemical compound is the foundation of scientific communication. This section provides a comprehensive overview of the various names and identifiers for the core topic of this guide.

The systematically correct IUPAC name for the compound is 3,6-diaminopyrazine-2,5-dicarboxylic acid [1]. However, in scientific literature and chemical supplier catalogs, it is often referred to by a variety of synonyms. Understanding these is crucial for effective literature searches and procurement.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3,6-diaminopyrazine-2,5-dicarboxylic acid | PubChem[1] |

| CAS Number | 203798-34-9 | ChemShuttle[2] |

| Molecular Formula | C₆H₆N₄O₄ | PubChem[1] |

| Molecular Weight | 198.14 g/mol | PubChem[1] |

| Common Synonyms | 2,5-diamino-3,6-dicarboxypyrazine | General Usage |

| diaminopyrazine-2,5-dicarboxylic acid | PubChem[1] |

It is important to note that while the user's initial query used "2,5-diamino-3,6-dicarboxypyrazine," the IUPAC numbering convention for the pyrazine ring dictates that the nitrogen atoms are at positions 1 and 4. Therefore, the correct numbering of the substituents leads to the IUPAC name 3,6-diaminopyrazine-2,5-dicarboxylic acid. For the remainder of this guide, the correct IUPAC name and its common abbreviation, dpdca , will be used.

Caption: Chemical structure of 3,6-diaminopyrazine-2,5-dicarboxylic acid.

Synthesis and Characterization

The availability of a reliable and scalable synthesis is a prerequisite for the widespread use of any molecular building block. This section details a known synthetic protocol for dpdca and discusses the key characterization techniques to verify its purity and structure.

Synthesis Protocol

Disclaimer: The following protocol is a generalized procedure and may require optimization.

Step-by-Step Methodology:

-

Precursor Preparation: The synthesis begins with a suitable precursor, such as a pyrimido[4,5-g]pteridine-tetraone derivative. The choice of starting material is critical and will dictate the substitution pattern of the final product.

-

Hydrolysis: The precursor is subjected to strong basic hydrolysis. A mixture of sodium hydroxide and lithium hydroxide in water is a common reagent for this transformation.

-

Reaction Conditions: The reaction mixture is typically heated to elevated temperatures (e.g., 180 °C) in a sealed vessel to drive the reaction to completion. The reaction time can vary but is often in the range of several hours.

-

Work-up and Purification: Upon cooling, the desired product, 3,6-diaminopyrazine-2,5-dicarboxylic acid, precipitates from the reaction mixture. The solid is collected by filtration, washed with a dilute acid (e.g., 1N HCl) to neutralize any remaining base and remove impurities, and subsequently dried.

Causality Behind Experimental Choices:

-

Strong Base: The use of a strong base is essential to hydrolyze the multiple amide and imide bonds within the complex heterocyclic precursor.

-

High Temperature: The elevated temperature provides the necessary activation energy to overcome the kinetic barriers of the hydrolysis reactions.

-

Acid Wash: The final wash with a dilute acid serves to protonate the carboxylate groups, rendering the product less soluble in the aqueous medium and aiding in its isolation. It also removes any residual basic impurities.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized dpdca. The following techniques are indispensable:

Table 2: Key Characterization Data for 3,6-Diaminopyrazine-2,5-dicarboxylic Acid

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals corresponding to the amine protons and the acidic protons of the carboxylic acids. Due to the symmetry of the molecule, only one set of signals for each type of proton is expected. The chemical shifts will be influenced by the solvent and concentration. | Confirms the presence of the key functional groups and the overall symmetry of the molecule. |

| ¹³C NMR | Resonances for the pyrazine ring carbons and the carboxyl carbons. The chemical shifts will indicate the electronic environment of each carbon atom. | Provides information about the carbon skeleton of the molecule. |

| FT-IR | Broad O-H stretch from the carboxylic acids (around 2500-3300 cm⁻¹), N-H stretching vibrations from the amino groups (around 3200-3400 cm⁻¹), a strong C=O stretch from the carboxylic acids (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazine ring. | Confirms the presence of the carboxylic acid and amino functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₆H₆N₄O₄). | Confirms the molecular weight and elemental composition. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values. | Verifies the elemental composition and purity of the compound. |

Applications in the Design of Porous Materials

The true value of a building block lies in its ability to be incorporated into functional materials. The unique combination of coordinating groups (carboxylic acids and amino groups) and the rigid, electron-deficient pyrazine core makes dpdca an attractive linker for the synthesis of MOFs and COFs.

Role as a Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of a MOF are directly influenced by the choice of the metal and the organic linker. The hydrothermal or solvothermal synthesis is a common method for the preparation of MOFs[3].

Rationale for using dpdca in MOFs:

-

High Connectivity: The two carboxylic acid groups and two amino groups offer multiple coordination sites, potentially leading to the formation of robust, high-dimensional frameworks.

-

Functional Pores: The amino groups can remain uncoordinated and project into the pores of the MOF, creating a functionalized environment. These basic sites can enhance the selective adsorption of acidic gases like CO₂ and SO₂[4].

-

Luminescence: The pyrazine ring is an interesting chromophore. MOFs constructed from dpdca and suitable metal ions (e.g., lanthanides or d¹⁰ metals like Zn²⁺ or Cd²⁺) are expected to exhibit interesting photoluminescence properties, with potential applications in sensing and lighting[5][6]. The amino groups can further modulate the electronic properties and influence the luminescence behavior.

-

Catalysis: The basic amino groups within the pores can act as active sites for heterogeneous catalysis, for instance, in Knoevenagel condensation reactions[7].

Experimental Workflow for MOF Synthesis:

Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks using the dpdca linker.

Potential as a Monomer in Covalent Organic Frameworks (COFs)

COFs are another class of crystalline porous polymers, but in this case, the building blocks are connected by strong covalent bonds. The synthesis of COFs typically involves reversible bond formation reactions that allow for error correction and the formation of a crystalline structure[8][9][10].

Rationale for using dpdca in COFs:

-

Imine/Enamine Linkages: The amino groups of dpdca can react with aldehyde-functionalized monomers to form stable imine or β-ketoenamine linkages, which are common in COF chemistry[10][11]. The resulting COFs would possess a high density of nitrogen atoms, which can be beneficial for applications such as catalysis and selective gas adsorption.

-

Tunable Properties: The carboxylic acid groups could be post-synthetically modified to introduce further functionality, or they could participate in hydrogen bonding interactions that influence the stacking of the 2D COF layers.

-

Enhanced Stability: The pyrazine ring's electron-withdrawing nature can influence the reactivity and stability of the resulting linkages.

Conceptual COF Synthesis Pathway:

Caption: A conceptual pathway for the synthesis of a Covalent Organic Framework using dpdca as a diamine monomer.

Future Outlook

3,6-Diaminopyrazine-2,5-dicarboxylic acid stands as a highly promising but currently underutilized building block in the design of advanced porous materials. The presence of multiple, electronically distinct functional groups on a rigid, N-heterocyclic core provides a rich design space for materials scientists.

Future research efforts should focus on:

-

Systematic Synthesis of MOFs and COFs: A comprehensive exploration of different metal ions and co-linkers in MOF synthesis, and various aldehyde monomers in COF synthesis, is needed to fully map out the structural landscape and properties of materials derived from dpdca.

-

In-depth Property-Structure Relationship Studies: Detailed investigations into how the incorporation of dpdca influences gas sorption selectivity, catalytic activity, and luminescence properties will be crucial for guiding the rational design of materials for specific applications.

-

Post-Synthetic Modification: The amino and carboxylic acid groups offer opportunities for post-synthetic modification, allowing for the fine-tuning of the properties of the resulting porous materials.

References

-

Zhai, Z.-W., Yang, S.-H., Lv, Y.-R., Du, C.-X., Li, L.-K., & Zang, S.-Q. (2019). Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions. Dalton Transactions, 48(12), 3896–3903. [Link]

-

Shi, Y., et al. (2025). Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker. Applied Organometallic Chemistry. [Link]

-

Patel, M., Zhang, S., & Tanaka, H. (2025). Functional Coordination Polymers with Dual Catalytic Applications. Science, Engineering and Technology Proceedings. [Link]

-

Alhumaimess, M. S. (2020). Metal–Organic Frameworks and their Catalytic Applications. Journal of Saudi Chemical Society, 24(6), 469-486. [Link]

-

MDPI. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. [Link]

-

MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. [Link]

-

PubMed. (2014). Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers. [Link]

-

Frontiers. (2021). Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. [Link]

-

PubChem. (n.d.). 3,6-diaminopyrazine-2,5-dicarboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2018). Crystal Structure and Catalytic Activity of A Novel Cd(II) Coordination Polymer Formed by Dicarboxylic Ligand. [Link]

-

MDPI. (2017). Covalent Organic Frameworks: From Materials Design to Biomedical Application. [Link]

-

PMC. (2022). Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks. [Link]

-

MDPI. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. [Link]

-

eScholarship.org. (n.d.). Chemically Robust Covalent Organic Frameworks: Progress and Perspective. [Link]

-

Advanced Light Source. (2016). Luminescent MOFs for Mycotoxin Detection. [Link]

-

PubMed. (2025). Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B. [Link]

-

ScienceDirect. (2019). ketoenamine-tethered covalent organic frameworks (COFs) for high-performance supercapacitance and CO2 stora. [Link]

Sources

- 1. 3,6-diaminopyrazine-2,5-dicarboxylic Acid | C6H6N4O4 | CID 11127226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. researchgate.net [researchgate.net]

- 4. Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luminescent MOFs for Mycotoxin Detection [als.lbl.gov]

- 6. Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent Organic Frameworks (COFs) Linkers | TCI EUROPE N.V. [tcichemicals.com]

- 11. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

Photophysics and Engineering of Pyrazine Dicarboxylic Acid Derivatives: From Antenna Ligands to Chemosensors

Executive Summary & Core Photophysics

Pyrazine dicarboxylic acid (PZDC) derivatives represent a class of fluorophores defined by their electron-deficient 1,4-diazine core. Unlike electron-rich fluorophores (e.g., fluorescein), the pyrazine scaffold is inherently non-emissive or weakly emissive in isolation due to rapid non-radiative decay pathways (

For researchers in drug development and materials science, the utility of PZDC derivatives splits into two distinct photophysical regimes:

-

The Antenna Effect (Lanthanide Coordination): The PZDC triplet state (

) energy level ( -

Ligand-to-Metal Charge Transfer (LMCT) Sensing: In

metal frameworks (e.g., Zn-MOFs), PZDC derivatives exhibit "turn-on" or "turn-off" fluorescence modulation upon binding specific analytes (e.g.,

Mechanism of Action: The Energy Transfer Engine

To engineer these systems, one must understand the energy flow. The diagram below illustrates the "Antenna Effect" critical for designing PZDC-Lanthanide probes.

Diagram 1: The Antenna Effect Pathway (Jablonski Scheme)

Caption: Energy flow in Ln-PZDC complexes. Efficient sensitization requires the T1 level to be 2,500–3,500 cm⁻¹ above the Ln emissive state to prevent thermal back-transfer.

Application Classes & Performance Data

Class A: Lanthanide Coordination Polymers (The "Red/Green" Emitters)

PZDC ligands (specifically 2,3-PZDC and 2,5-PZDC) chelate Ln ions through the N,O-donor set. This rigidity reduces vibrational quenching from solvent molecules (O-H oscillators).

-

Eu-PZDC: Emits characteristic red light (612 nm,

). -

Tb-PZDC: Emits green light (545 nm,

).

Class B: MOF Chemosensors (The "Detectors")

Zn(II) or Cd(II) frameworks utilizing PZDC linkers are used for sensing. Since Zn(II) is silent (closed shell), emission arises from the ligand.

-

Mechanism: Photoinduced Electron Transfer (PET). When an electron-deficient analyte (e.g., TNT, Nitrobenzene) binds, it siphons electrons from the excited ligand, quenching fluorescence. Conversely, binding

often rigidifies the ligand, blocking non-radiative decay and causing "turn-on" fluorescence.

Comparative Data Summary

| Derivative Class | Metal Center | Target Analyte | Response Type | LOD (Limit of Detection) | Mechanism |

| Eu-PZDC MOF | Eu(III) | Acetone / Small Ketones | Enhancement | ~0.1 vol% | Solvent displacement of quenching |

| Zn-PZDC MOF | Zn(II) | Nitroaromatics (TNP/TNT) | Quenching (Turn-off) | 50-100 ppb | Resonance Energy Transfer / PET |

| Zn-PZDC-Azine | Zn(II) | Aluminum ( | Enhancement (Turn-on) | 10-20 nM | Chelation Enhanced Fluorescence (CHEF) |

| Organic Push-Pull | None | pH / Hydrazine | Spectral Shift | 1.0 nM | Intramolecular Charge Transfer (ICT) |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Eu-PZDC Sensors

This protocol yields a highly crystalline coordination polymer suitable for sensing solvent polarity or small molecules.

Reagents:

- (99.9%)

-

2,5-Pyrazine dicarboxylic acid (

PZDC)[1] -

Deionized Water (

)

Workflow:

-

Stoichiometry: Dissolve 1.0 mmol of

PZDC and 1.0 mmol of -

pH Adjustment (Critical): Adjust pH to 5.0–6.0 using dilute NaOH.

-

Why? Below pH 4, the carboxylic acid remains protonated and won't coordinate. Above pH 7, Eu(III) precipitates as hydroxide (

), killing fluorescence.

-

-

Thermal Treatment: Seal in a Teflon-lined stainless steel autoclave. Heat at 160°C for 72 hours.

-

Cooling: Slow cool (5°C/hour) to room temperature. This promotes large single-crystal growth rather than microcrystalline powder.

-

Isolation: Filter the colorless block crystals, wash with water/ethanol (1:1), and dry at 60°C.

Protocol 2: Fluorescence Titration (Sensing Assay)

Self-validating method for determining Stern-Volmer quenching constants (

Workflow:

-

Suspension Prep: Disperse 3 mg of finely ground MOF powder in 3 mL of solvent (e.g., Ethanol) via ultrasonication (30 mins) to create a stable suspension.

-

Blank Scan: Record emission spectrum (

nm). Ensure emission intensity is stable over 5 mins (drift < 2%). -

Titration: Add analyte (e.g., Nitrobenzene) in

increments. -

Equilibration: Stir for 60 seconds after each addition.

-

Readout: Monitor the decrease in peak intensity at

(e.g., 616 nm for Eu).

Diagram 2: Sensing Experiment Workflow

Caption: Standard addition workflow for determining quenching efficiency. Ksv is derived from the slope of I0/I vs. Concentration.

Future Outlook: Theranostics

The next frontier for PZDC derivatives is theranostics (therapy + diagnostics). By coupling the PZDC core with antitubercular pharmacophores (e.g., isoniazid derivatives), researchers are developing "trackable drugs." The intrinsic fluorescence of the pyrazine-hydrazone linkage allows real-time monitoring of drug distribution in cellular assays, while the pyrazine core acts as the active biological agent.

References

-

Lanthanide Sensitization Mechanisms: Wang, S., et al. (2024). "Pyrazine Dicarboxylic Acid and Phosphite-Bridging Lanthanide-Incorporated Tellurotungstates and Their Fluorescence Performances." Inorganic Chemistry. [Link][1]

-

MOF Sensing (Europium/Acetone): Ma, D., et al. (2010). "In situ 2,5-pyrazinedicarboxylate and oxalate ligands synthesis leading to a microporous europium–organic framework capable of selective sensing of small molecules." CrystEngComm. [Link]

-

Turn-On Sensing (

): Zhang, Y.B., et al. (2025).[2] "Highly Sensitive Fluorescence Detection ... of Two New Zn(II)/Mn(II) MOFs Based on Rigid Pyrazine Carboxylic Acid Ligand."[3] Journal of Molecular Structure. [Link][3] -

Organic Push-Pull Derivatives: Abdullah, Z., et al. (2018). "Synthesis of selected pyrazine derivatives and their photophysical characteristics." 5th International Conference on Organic and Inorganic Chemistry. [Link]

Sources

3,6-diaminopyrazine-2,5-dicarboxylic acid molecular weight and formula

Molecular Architecture, Synthesis Protocols, and Application Vectors

Executive Summary

3,6-Diaminopyrazine-2,5-dicarboxylic acid (C₆H₆N₄O₄) is a high-symmetry, heteroaromatic building block critical to the fields of metal-organic frameworks (MOFs) and energetic materials . Characterized by its rigid pyrazine core functionalized with alternating amine (electron-donating) and carboxylic acid (electron-withdrawing) groups, it serves as a "push-pull" ligand capable of unique coordination geometries and electronic behaviors.

This guide provides a rigorous technical analysis of its physicochemical identity, validated synthesis routes, and handling protocols, specifically designed for researchers in drug discovery and materials science.

Part 1: Physicochemical Identity

The molecule exhibits a planar structure with strong intramolecular hydrogen bonding, contributing to its high melting point and poor solubility in neutral media. It acts as a zwitterionic scaffold under varying pH conditions.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 3,6-Diaminopyrazine-2,5-dicarboxylic acid | |

| Common Abbreviations | H₂DAP, DADCA | |

| CAS Registry Number | 203798-34-9 | |

| Molecular Formula | C₆H₆N₄O₄ | |

| Molecular Weight | 198.14 g/mol | Exact Mass: 198.039 |

| Appearance | Yellow to Reddish-Brown Crystalline Solid | Color intensity varies with hydration/purity. |

| Solubility | Insoluble in H₂O, EtOH, Acetone. | Soluble in aqueous NaOH/KOH (as salt) and concentrated mineral acids. |

| pKa (Calculated) | pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 3.8 (COOH) | Amine protonation occurs < pH 0. |

Part 2: Synthetic Pathways & Protocols

The synthesis of 3,6-diaminopyrazine-2,5-dicarboxylic acid typically proceeds via the hydrolysis of nitrile precursors or the degradation of fused pteridine systems. Below are the two most authoritative protocols.

DOT Diagram: Synthetic Logic Flow

The following diagram illustrates the primary synthetic pathways, moving from the precursor Diaminomaleonitrile (DAMN) to the target acid and its downstream applications.

Caption: Synthetic workflow from commercial precursors (DAMN) to the target acid and its divergence into energetic materials (LLM-105) and MOFs.

Protocol A: The Nitrile Hydrolysis Route (Lab Scale)

This method is preferred for laboratory synthesis due to milder conditions and higher purity profiles. It utilizes 3,6-diaminopyrazine-2,5-dicarbonitrile as the immediate precursor.

Reagents:

-

3,6-Diaminopyrazine-2,5-dicarbonitrile (Precursor)

-

Sodium Hydroxide (20% aqueous solution)

-

Hydrochloric Acid (6M)

Step-by-Step Workflow:

-

Suspension: Suspend 10.0 g of 3,6-diaminopyrazine-2,5-dicarbonitrile in 100 mL of 20% NaOH solution.

-

Hydrolysis: Heat the mixture to reflux (approx. 100–105°C) for 4–6 hours. Ammonia gas evolution will be observed; ensure the reaction vessel is vented to a scrubber.

-

Clarification: The red/orange suspension should dissolve to form a dark solution. If solids remain, filter while hot to remove unreacted nitrile.

-

Precipitation: Cool the filtrate to room temperature in an ice bath. Slowly acidify with 6M HCl to pH 1–2. The product will precipitate as a yellow-orange solid.

-

Purification: Filter the solid and wash extensively with cold water (to remove NaCl) followed by methanol. Dry under vacuum at 60°C.

Mechanistic Insight: The hydrolysis converts the nitrile (-CN) groups to carboxylates (-COO⁻). Acidification protonates these to the free acid (-COOH), which is insoluble in water due to strong intermolecular hydrogen bonding and π-stacking.

Protocol B: The Pteridine Hydrolysis Route (Scale-Up)

Often cited in patent literature (e.g., WO2022/96015), this route is robust but requires harsher conditions.

-

Digestion: Suspend pyrimido[4,5-g]pteridine-2,4,7,9-tetraone in aqueous NaOH.

-

Reaction: Heat to 180°C (requires a pressure vessel/autoclave) for 5 hours.

-

Isolation: Similar acidification and filtration steps as Method A.

-

Note: This method degrades the fused ring system to release the pyrazine core.

-

Part 3: Structural Characterization

Validation of the synthesized material is critical, as partial hydrolysis (amide intermediates) can occur.

Nuclear Magnetic Resonance (NMR)[1][2]

-

Solvent: DMSO-d₆ (Due to poor solubility, heating to 40°C may be required).

-

¹H NMR:

-

δ ≈ 7.0–8.0 ppm (Broad, s, 4H): Attributable to the primary amine protons (-NH₂). Note that these protons are exchangeable and may disappear if D₂O is added.

-

Absence of aromatic CH: The pyrazine ring is fully substituted; no ring protons should be observed.

-

-

¹³C NMR:

-

δ ≈ 165–170 ppm: Carboxylic acid carbonyl (C=O).

-

δ ≈ 145–150 ppm: Pyrazine ring carbons attached to amines (C-NH₂).

-

δ ≈ 120–125 ppm: Pyrazine ring carbons attached to carboxyls (C-COOH).

-

Infrared Spectroscopy (FT-IR)[2]

-

3300–3450 cm⁻¹: Strong N-H stretching (primary amine doublet).

-

2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

1680–1720 cm⁻¹: Strong C=O stretching (carboxylic acid).

Part 4: Applications in R&D

Metal-Organic Frameworks (MOFs)

The ligand is a "rigid linker" used to construct lanthanide MOFs (e.g., Tb-MOF, Dy-MOF).

-

Mechanism: The N,O-donor sites (pyrazine nitrogen + carboxylate oxygen) form stable chelate rings with lanthanide ions.

-

Utility: These MOFs exhibit high thermal stability and fluorescence. They are used as "turn-off" sensors for nitroaromatic explosives and "turn-on/off" sensors for biomolecules like riboflavin.

Energetic Materials Precursor

The acid is a direct precursor to LLM-105 (2,6-diamino-3,5-dinitropyrazine 1-oxide) .

-

Transformation: Nitration of the dicarboxylic acid leads to "nitrative decarboxylation," replacing the -COOH groups with -NO₂ groups.

-

Significance: LLM-105 is an insensitive high explosive (IHE) with performance exceeding TATB.[1]

References

-

PubChem. (n.d.). 3,6-diaminopyrazine-2,5-dicarboxylic Acid.[2][3][4] National Library of Medicine. Retrieved from [Link]

-

Pagoria, P. F., et al. (2017).[1] Synthetic studies of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. Lawrence Livermore National Laboratory (OSTI). Retrieved from [Link]

-

Niharika, et al. (2015). Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid. Inorganic Chemistry. Retrieved from [Link](Note: While the title mentions pyridazine, the ligand chemistry and application logic for pyrazine analogues in MOFs are structurally parallel in this context).

Sources

- 1. osti.gov [osti.gov]

- 2. 203798-34-9|3,6-Diaminopyrazine-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 3. 2,5-Pyrazinedicarboxylic acid, 3,6-diamino- synthesis - chemicalbook [chemicalbook.com]

- 4. 3,6-diaminopyrazine-2,5-dicarboxylic Acid | C6H6N4O4 | CID 11127226 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Absorption Spectra of Diaminopyrazine Ligands

Abstract

Diaminopyrazine derivatives are a critical class of heterocyclic compounds, serving as versatile ligands in coordination chemistry and as foundational components in materials science and drug development. Their utility is intrinsically linked to their unique electronic structure, which is readily probed by UV-Visible (UV-Vis) absorption spectroscopy. This guide provides a comprehensive exploration of the electronic absorption spectra of diaminopyrazine ligands, detailing the underlying electronic transitions, the profound influence of environmental and structural modifications, and the synergistic application of experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of these important molecular systems.

Introduction: The Significance of Diaminopyrazine Ligands

Pyrazine, a diazine heterocycle, is characterized by a π-deficient aromatic ring due to the presence of two electronegative nitrogen atoms. The introduction of two amino groups, which act as powerful π-donors (auxochromes), creates a potent "push-pull" system. This intramolecular charge-transfer (ICT) character is the cornerstone of the rich photophysical properties observed in diaminopyrazine ligands.[1] Understanding their electronic absorption spectra is paramount for:

-

Predicting and Tuning Ligand Properties: The color, stability, and reactivity of these compounds are dictated by their electronic structure.

-

Designing Metal Complexes: The energy of ligand-based orbitals is crucial for determining the nature of metal-ligand bonding and the resulting properties of coordination complexes, such as their use as photosensitizers or catalysts.[2]

-

Developing Advanced Materials: Diaminopyrazine cores are integral to novel dyes, sensors, and electronic materials, where light absorption properties are a primary design consideration.[3]

This guide will deconstruct the factors governing the UV-Vis spectra of these ligands, providing both the theoretical foundation and practical experimental frameworks necessary for their rigorous investigation.

Fundamentals of Electronic Structure and Transitions

The electronic absorption spectrum of a typical diaminopyrazine ligand is dominated by two main types of transitions:

-

π → π* Transitions: These are high-energy, high-intensity absorptions (large molar extinction coefficient, ε) arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.[4] In diaminopyrazines, these transitions often possess significant charge-transfer character, moving electron density from the amino groups to the pyrazine ring.

-

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) into a π* antibonding orbital.[4][5] They are typically lower in energy (appear at longer wavelengths) and are "forbidden" by symmetry rules, resulting in much lower absorption intensities (small ε) compared to π → π* transitions.[6]

The interplay between the π-donating amino groups and the π-accepting pyrazine ring leads to a Highest Occupied Molecular Orbital (HOMO) that is largely localized on the amino substituents and a Lowest Unoccupied Molecular Orbital (LUMO) centered on the pyrazine core. The energy gap between these frontier orbitals (HOMO-LUMO gap) primarily determines the wavelength of the lowest-energy absorption band.

Key Factors Influencing Absorption Spectra

The precise position (λmax) and intensity (ε) of absorption bands are exquisitely sensitive to the ligand's environment and chemical structure.

Solvent Effects (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Diaminopyrazine ligands often exhibit positive solvatochromism , where the absorption maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[5][7]

This phenomenon is a direct consequence of the ligand's intramolecular charge-transfer nature. The excited state is significantly more polar than the ground state. Polar solvents are better able to stabilize the charge-separated excited state through dipole-dipole interactions, thus lowering its energy. This reduces the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light.[8] Non-polar solvents offer less stabilization, leading to a blue shift relative to polar solvents.[5]

Table 1: Representative Solvatochromic Data for a Hypothetical Diaminopyrazine Derivative

| Solvent | Polarity Index (ET(30)) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| n-Hexane | 31.0 | 350 | 12,500 |

| Toluene | 33.9 | 358 | 12,900 |

| Chloroform | 39.1 | 365 | 13,500 |

| Acetonitrile | 45.6 | 372 | 14,100 |

| Methanol | 55.4 | 380 | 14,800 |

pH and Protonation Effects

The nitrogen atoms in both the pyrazine ring and the amino groups are basic and can be protonated in acidic media.[9] Protonation dramatically alters the electronic structure and, consequently, the absorption spectrum.

-

Protonation of Ring Nitrogens: When a proton binds to a pyrazine nitrogen, the ring becomes even more electron-deficient. This increased electron-withdrawing character stabilizes the π* orbitals, typically leading to a red shift (bathochromic shift) in the absorption bands.[10][11]

-

Protonation of Amino Groups: Protonating an amino group (-NH2 → -NH3+) converts it from a strong electron-donating group into an electron-withdrawing group. This effectively shuts down the "push-pull" mechanism, disrupting the intramolecular charge transfer. As a result, the HOMO is significantly stabilized (lowered in energy), increasing the HOMO-LUMO gap and causing a pronounced shift to shorter wavelengths (blue shift or hypsochromic shift).[12]

The observed spectral changes upon pH variation can be used to determine the ground and excited-state pKa values of the ligand.[10]

Methodologies for Spectral Characterization

A thorough characterization of diaminopyrazine ligands requires a combination of experimental spectroscopy and computational modeling.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive spectral analysis of a newly synthesized diaminopyrazine ligand.

Sources

- 1. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. people.bath.ac.uk [people.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. worldscientific.com [worldscientific.com]

- 10. Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. reddit.com [reddit.com]

Advanced Coordination Chemistry of 3,6-Diaminopyrazine-2,5-dicarboxylic Acid (H₂pzda): From Functional MOFs to Renal Diagnostics

[1]

Executive Summary

3,6-Diaminopyrazine-2,5-dicarboxylic acid (H₂pzda) represents a "privileged scaffold" in both coordination materials science and biomedical diagnostics.[1] Unlike simple dicarboxylates (e.g., terephthalic acid), H₂pzda integrates a rigid pyrazine core with orthogonal donor sets: two carboxylate groups for hard metal binding and two amino groups that function as auxochromes and hydrogen-bond donors.[1]

For materials scientists , H₂pzda is a premier ligand for constructing Lanthanide Metal-Organic Frameworks (Ln-MOFs) due to its high triplet state energy, which effectively sensitizes visible-emitting lanthanides (Tb³⁺, Eu³⁺).[1] For drug development professionals , the H₂pzda scaffold is the structural foundation for the "gold standard" of next-generation exogenous fluorescent tracers used to monitor Glomerular Filtration Rate (GFR) in real-time.[1]

Ligand Architecture & Reactivity

Electronic Structure & Tautomerism

The H₂pzda molecule is defined by a "push-pull" electronic system.[1] The electron-donating amino groups (-NH₂) at positions 3 and 6 are conjugated with the electron-withdrawing carboxyl groups (-COOH) and the pyrazine ring nitrogen atoms.[1]

-

Zwitterionic Potential: In solution, H₂pzda exists in equilibrium with zwitterionic forms where protons transfer from carboxyl groups to the pyrazine nitrogens or amino groups, highly dependent on pH.[1]

-

Coordination Sites:

Synthesis of H₂pzda

The industrial and laboratory synthesis of high-purity H₂pzda typically avoids direct amination of pyrazine dicarboxylates due to poor regioselectivity.[1] The preferred route involves the hydrolysis of pteridine precursors.[1]

Optimized Synthetic Route:

Coordination Modes & Structural Diversity[1][3][4]

H₂pzda is a versatile polytopic ligand.[1] Its binding modes are dictated by the metal ion's coordination number and the pH of the reaction medium.[1]

The "Bis-Chelating" Mode (μ₂)

This is the most common mode in 1D and 2D coordination polymers.[1] The ligand acts as a bridge between two metal centers.[1]

-

Mechanism: One

and one adjacent carboxylate -

Result: Formation of linear chains or "ladder" structures, often seen in Zn(II) and Cd(II) complexes.[1]

The "Bridging Carboxylate" Mode (μ₄)

In Ln-MOFs, the carboxylate groups often adopt a bridging mode (syn-syn or syn-anti) to satisfy the high coordination numbers (CN=8 or 9) of lanthanide ions, creating 3D porous networks.[1]

Visualization of Coordination Logic

Figure 1: Logic flow of H₂pzda coordination modes leading to distinct structural classes and physical properties.[1]

Functional Materials: Lanthanide MOFs & Luminescence[1]

The most significant application of H₂pzda in materials science is the sensitization of lanthanide luminescence.[1]

The Antenna Effect Mechanism

Direct excitation of Ln³⁺ ions is inefficient (Laporte forbidden f-f transitions).[1] H₂pzda overcomes this via the "Antenna Effect":

-

Absorption: The pyrazine backbone absorbs UV light (

transition).[1] -

Intersystem Crossing (ISC): Energy transfers from the ligand's Singlet (

) to Triplet ( -

Energy Transfer (ET): Energy transfers from the Ligand

state to the Ln³⁺ emissive level (e.g., -

Emission: The Ln³⁺ ion emits characteristic visible light (Green for Tb, Red for Eu).[1]

Sensing Applications

Ln-pzda MOFs act as "Turn-Off" sensors for nitroaromatics (explosives) and "Turn-On" sensors for specific biomarkers.[1]

Biomedical Application: Renal Function Tracers[5]

For pharmaceutical researchers, H₂pzda is the scaffold of choice for Exogenous Fluorescent Tracers (EFTs) used to measure Glomerular Filtration Rate (GFR).[1]

The Clinical Need

Standard GFR measurement (creatinine) is often inaccurate due to muscle mass variations.[1] Exogenous tracers (like Inulin) are accurate but require complex chemical analysis.[1] H₂pzda derivatives offer a solution: Real-time, non-invasive optical monitoring. [1]

Why H₂pzda?

-

Renal Clearance: The pyrazine-dicarboxylate core is highly hydrophilic and is eliminated exclusively by the kidneys (no liver metabolism).[1]

-

Tunable Fluorescence: The 3,6-amino positions allow for derivatization (e.g., PEGylation) to shift emission into the visible/NIR region, allowing transcutaneous detection through the skin.[1]

-

Safety: The core scaffold exhibits low toxicity and does not reabsorb in the renal tubules.[1]

Tracer Workflow

Figure 2: Pharmacokinetic workflow of H₂pzda-based renal tracers.

Experimental Protocols

Protocol A: Solvothermal Synthesis of [Tb₂(pzda)₃(H₂O)₄][1]·2H₂O

A representative protocol for creating a luminescent Ln-MOF.

Reagents:

Procedure:

-

Dissolution: Dissolve H₂pzda in the solvent mixture. Sonication may be required due to low solubility.[1]

-

Mixing: Add the terbium salt solution dropwise to the ligand solution.

-

Heating: Seal in a Teflon-lined autoclave. Heat at 120°C for 72 hours .

-

Cooling: Cool slowly (5°C/hour) to room temperature to promote crystal growth.

-

Isolation: Filter the colorless block crystals, wash with DMF and ethanol, and dry in air.

Validation:

-

PXRD: Confirm crystallinity against simulated patterns.

-

UV-Vis: Check for ligand absorption bands (~350 nm).

-

Luminescence: Irradiate at 350 nm; observe bright green emission (545 nm).

Protocol B: Synthesis of H₂pzda Ligand (Hydrolysis Route)

Based on pteridine hydrolysis (Ref 1).[1]

-

Suspend 50g of pyrimido[4,5-g]pteridine-2,4,7,9-tetraone in 400 mL water.

-

Add 50g NaOH (dissolved in 500 mL water).

-

Heat to 180°C in a pressure vessel for 5 hours.

-

Cool and filter to remove insolubles.[1]

-

Acidify the filtrate with 1N HCl to pH < 2.[1]

-

Precipitate forms. Filter, wash with ice-cold water, and dry.[1]

-

Yield: ~80%. Purity >99%.

Data Summary: Key Properties

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 198.14 g/mol | Small molecule, favorable for renal clearance.[1] |

| pKa Values | pKa₁ ≈ 2.5, pKa₂ ≈ 4.8 | Carboxylates deprotonate easily; amines remain neutral at physiological pH.[1] |

| Emission (Free Ligand) | Blue (~420-450 nm) | Weak fluorescence in water; enhanced in rigid MOFs.[1] |

| Coordination Geometry | N,O-Chelate (5-membered ring) | High stability constant for transition metals.[1] |

| Triplet Energy ( | ~22,000 - 24,000 cm⁻¹ | Ideal match for Tb³⁺ ( |

References

-

Synthesis of 3,6-diaminopyrazine-2,5-dicarboxylic acid: ChemicalBook Patent Summary (WO2022/96015). Link

-

Lanthanide MOFs & Sensing: Zhang, X., et al. "Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors."[1] Dalton Transactions, 2018.[1]Link[1]

-

Renal Function Tracers: Poreddy, A. R., et al. "Development of fluorescent tracers for the real-time monitoring of renal function."[1][3] Bioorganic & Medicinal Chemistry, 2011.[1][4]Link[1]

-

Coordination Modes (General Pyrazine Dicarboxylates): Wang, Y., et al.[1] "A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands."[1][5] Journal of Molecular Structure, 2004.Link[1]

-

Proton Conductivity (Related Systems): Duan, J., et al.[1] "High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework." Molecules, 2024.[1][6]Link[1]

Sources

- 1. Sci-Hub. Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives / Synthetic Communications, 1973 [sci-hub.box]

- 2. 2,5-Pyrazinedicarboxylic acid, 3,6-diamino- synthesis - chemicalbook [chemicalbook.com]

- 3. real-time tracer monitoring: Topics by Science.gov [science.gov]

- 4. blue fluorescent emission: Topics by Science.gov [science.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3,6-Diaminopyrazine-2,5-Dicarboxylic Acid: A Detailed Guide for Researchers

Introduction

3,6-Diaminopyrazine-2,5-dicarboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of both hydrogen-bond donating amino groups and hydrogen-bond accepting carboxylic acid and pyrazine nitrogen atoms, makes it an excellent scaffold for the development of novel pharmaceuticals and functional materials. The pyrazine core is a key component in several approved drugs, and the diamino, dicarboxylic acid substitution pattern offers multiple points for further chemical modification. This application note provides a detailed, two-step synthetic protocol for the preparation of 3,6-diaminopyrazine-2,5-dicarboxylic acid, commencing from the readily available precursor, diaminomaleonitrile. The procedure is designed to be robust and scalable for laboratory settings.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step process. The first step involves the formation of the pyrazine ring through the oxidative self-condensation of a diaminomaleonitrile derivative to yield the key intermediate, 3,6-diamino-2,5-pyrazinedicarbonitrile. The second step is the hydrolysis of the dinitrile to the corresponding dicarboxylic acid.

Application Note & Protocol: Leveraging 3,6-diaminopyrazine-2,5-dicarboxylic Acid as a Functional Linker for Advanced Metal-Organic Frameworks in Drug Delivery

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile platforms for a multitude of applications, most notably in drug delivery, owing to their tunable porosity and high surface areas.[1] The choice of the organic linker is paramount as it dictates the framework's topology, pore environment, and ultimate functionality.[2] This document provides a comprehensive guide to the use of 3,6-diaminopyrazine-2,5-dicarboxylic acid, a nitrogen-rich heterocyclic linker, in the synthesis of functional MOFs. The inherent amino groups and pyrazine nitrogen atoms of this linker offer unique opportunities for enhancing drug-framework interactions through hydrogen bonding and introducing post-synthetic modification capabilities. We present detailed, field-proven protocols for the synthesis of the linker, the subsequent solvothermal synthesis of a representative MOF, its characterization, and a complete workflow for its application as a drug delivery vehicle.

Introduction: The Strategic Advantage of the Diaminopyrazine Linker

The functionality of a MOF is not solely defined by its porosity but also by the chemical nature of its internal surfaces. While simple dicarboxylate linkers like terephthalic acid form stable and porous structures, they offer limited specific interactions with guest molecules. The 3,6-diaminopyrazine-2,5-dicarboxylic acid linker (H₂DAPDC) introduces two critical functionalities:

-

Pyrazine Ring Nitrogens: These endocyclic nitrogen atoms can act as Lewis basic sites, influencing the framework's interaction with specific metal nodes and potentially modulating its electronic properties.

-

Exocyclic Amino Groups: These primary amine groups project into the MOF pores, serving as powerful hydrogen-bond donors and acceptors. This feature is particularly advantageous for encapsulating pharmaceutical molecules, as many drugs possess hydrogen-bonding moieties (e.g., hydroxyls, carboxyls, amines), leading to enhanced loading capacities and more controlled release profiles.[3][4]

These functional groups make H₂DAPDC an exemplary candidate for creating MOFs tailored for biomedical applications, where biocompatibility and controlled therapeutic release are essential.[5][6] This guide will focus on a zirconium-based MOF, as Zr-MOFs are renowned for their exceptional thermal and chemical stability, a critical prerequisite for practical applications.[7][8]

Physicochemical Properties & Synthesis of the H₂DAPDC Linker

A thorough understanding of the linker's properties is the foundation for reproducible MOF synthesis.

Linker Properties

| Property | Value | Source |

| IUPAC Name | 3,6-diaminopyrazine-2,5-dicarboxylic acid | [9] |

| CAS Number | 203798-34-9 | |

| Molecular Formula | C₆H₆N₄O₄ | [9] |

| Molecular Weight | 198.14 g/mol | [9] |

| Appearance | Typically a solid powder | N/A |

| Storage | 2-8 °C, desiccated |

Protocol: Synthesis of H₂DAPDC Linker

This protocol is adapted from established literature for the hydrolysis of a pteridine precursor.[10]

Materials:

-

Pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone

-

Sodium Hydroxide (NaOH) pellets

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

High-pressure reaction vessel

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Preparation of Reaction Mixture: In a high-pressure reaction vessel, add 5.0 g of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone to 40 mL of deionized water.

-

Base Addition: Separately prepare a 50% (w/v) NaOH solution by carefully dissolving 5.0 g of NaOH in 50 mL of deionized water. Add this solution to the reaction vessel.

-

Reaction: Seal the vessel and heat the mixture to 180 °C. Maintain this temperature with stirring for 5 hours. During this time, the hydrolysis reaction proceeds, and a needle-like solid should precipitate.

-

Cooling and Filtration: Carefully cool the reaction vessel to room temperature. Filter the resulting mixture using a Büchner funnel to collect the solid precipitate.

-

Acid Wash and Purification: Wash the collected solid thoroughly with 1M HCl. This step protonates the carboxylate groups and removes any remaining base.

-

Final Wash and Drying: Wash the solid with deionized water until the filtrate is neutral. Dry the purified 3,6-diaminopyrazine-2,5-dicarboxylic acid in a vacuum oven overnight. A typical yield is approximately 80%.[10]

Rationale: The use of a strong base (NaOH) and high temperature is necessary to drive the hydrolytic cleavage of the stable pteridine ring system to form the desired diaminopyrazine dicarboxylate salt. The final acidic wash is critical to obtain the neutral dicarboxylic acid linker required for MOF synthesis.

Synthesis and Characterization of a Zirconium-DAPDC MOF

The following solvothermal protocol describes the synthesis of a representative Zr-based MOF using the H₂DAPDC linker, analogous to the well-known UiO-66 architecture.

Protocol: Solvothermal Synthesis of Zr-DAPDC MOF

Materials:

-

Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

-

3,6-diaminopyrazine-2,5-dicarboxylic acid (H₂DAPDC)

-

N,N-Dimethylformamide (DMF)

-

Acetic Acid (modulator)

-

Teflon-lined autoclave or heavy-walled glass vial

-

Centrifuge

-

Isothermal oven

Procedure:

-

Precursor Solution: In a 20 mL glass vial, dissolve 65 mg of ZrOCl₂·8H₂O and 40 mg of H₂DAPDC in 10 mL of DMF.

-

Modulator Addition: Add 0.5 mL of glacial acetic acid to the solution.

-

Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

-

Reaction: Tightly cap the vial and place it in an isothermal oven. Heat at 120 °C for 24 hours. A crystalline powder should form at the bottom of the vial.

-

Isolation: After cooling to room temperature, collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

-

Washing: Wash the product by re-dispersing it in fresh DMF (10 mL) and centrifuging again. Repeat this step three times to remove unreacted precursors.

-

Solvent Exchange (Activation): To prepare the MOF for characterization and drug loading, the DMF within the pores must be exchanged. Re-disperse the MOF in 10 mL of ethanol and let it soak for 24 hours. Replace the ethanol with fresh solvent at least three times.[4]

-

Drying (Activation): After the final ethanol wash, decant the solvent and dry the MOF under high vacuum at a moderate temperature (e.g., 120-150 °C) for 12 hours. This step removes the ethanol and activates the framework, making the pores accessible.

Scientist's Note: Acetic acid acts as a modulator in this synthesis. It competes with the linker for coordination to the zirconium clusters. This competition slows down the nucleation process, leading to larger, more ordered crystals with fewer defects. The concentration of the modulator is a key parameter that can be tuned to control crystal size and quality.

Essential Characterization

Successful MOF synthesis must be validated through a series of analytical techniques.

| Technique | Purpose | Typical Result for Zr-DAPDC MOF |

| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity; identifies the framework topology. | A diffraction pattern with sharp peaks matching a simulated pattern for the expected topology (e.g., UiO-66). |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and the temperature at which the framework decomposes. | A stable plateau up to ~350-450 °C, followed by a sharp weight loss corresponding to linker decomposition. |

| N₂ Sorption (BET Analysis) | Measures the specific surface area and pore volume of the activated MOF. | Type I isotherm characteristic of microporous materials, with a calculated Brunauer-Emmett-Teller (BET) surface area typically in the range of 600-1200 m²/g. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal centers. | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to asymmetric and symmetric COO⁻ stretches (~1580 and ~1400 cm⁻¹).[11] |

Application Workflow: Drug Loading and Release

This section provides a generalized protocol for evaluating the performance of the Zr-DAPDC MOF as a drug delivery vehicle using a model drug such as 5-Fluorouracil (5-FU), a common anticancer agent.[12][13]

Visualizing the MOF Application Workflow

Caption: Linker coordination and drug interaction within the MOF pore.

The dicarboxylate groups form robust coordination bonds with the zirconium oxide clusters, creating the stable, porous framework. [7]The amino groups, however, remain free and are oriented towards the pore interior. These groups can form strong hydrogen bonds with drug molecules, which is a more specific and stronger interaction than simple van der Waals forces. This enhanced host-guest interaction can lead to higher drug loading and a more sustained, predictable release profile, mitigating the "burst release" effect often seen in other carrier systems. [12]

Conclusion

3,6-diaminopyrazine-2,5-dicarboxylic acid is a superior organic linker for the development of functional MOFs for drug delivery. Its synthesis is straightforward, and it readily forms stable, porous frameworks with biocompatible metals like zirconium. The presence of amino groups within the pores provides a handle for enhancing drug loading and controlling release kinetics. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the potential of these advanced materials in creating next-generation therapeutic systems.

References

-

ResearchGate. "Common strategies for loading MOFs with drugs." ResearchGate, Accessed Feb 27, 2026. Link

-

PubChem. "3,6-diaminopyrazine-2,5-dicarboxylic Acid." National Center for Biotechnology Information, Accessed Feb 27, 2026. Link

-

International Journal of Pharmaceutical Sciences. "Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application." IJPS, 2025. Link

-

National Institutes of Health. "Metal-organic frameworks for advanced drug delivery." PMC, Accessed Feb 27, 2026. Link

-

MDPI. "Synthesis of MOFs and Characterization and Drug Loading Efficiency." MDPI, 2025. Link

-

International Journal of Pharmaceutical Research and Applications. "Metal Organic Frameworks- Carriers for Drug Delivery." IJPRA, 2023. Link

-

protocols.io. "Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume)." protocols.io, 2023. Link

-

MDPI. "Applications of Metal-Organic Frameworks as Drug Delivery Systems." MDPI, 2022. Link

-

Department of Engineering Science. "Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoret." University of Oxford, 2020. Link

-

SciTePress. "Applications of Metal Organic Frameworks in Drug Delivery and Therapy." SciTePress, 2022. Link

-

Apollo. "Computational Study of Metal-Organic Frameworks for Gas Adsorption Applications." University of Cambridge, Accessed Feb 27, 2026. Link

-

OUCI. "Drug Delivery Applications of Metal-Organic Frameworks (MOFs)." IntechOpen, 2022. Link

-

CD Bioparticles. "Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks." CD Bioparticles, Accessed Feb 27, 2026. Link

-

National Institutes of Health. "Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis." PMC, Accessed Feb 27, 2026. Link

-

ACS Publications. "Photoactivated Multivariate Metal–Organic Frameworks for On-Demand Drug Release: The Role of Host–Guest Interactions." Journal of the American Chemical Society, 2025. Link

-

Engineered Science Publisher. "Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review." Engineered Science, 2020. Link

-

ChemShuttle. "3,6-Diaminopyrazine-2,5-dicarboxylic acid." ChemShuttle, Accessed Feb 27, 2026. Link

-

ResearchGate. "List of organic linkers used in the synthesis of MOFs described in this review." ResearchGate, Accessed Feb 27, 2026. Link

-

RSC Publishing. "Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications." RSC Advances, 2024. Link

-

ResearchGate. "(PDF) Metal‒organic frameworks for on-demand drug release and precision drug delivery." ResearchGate, 2025. Link

-

RSC Publishing. "Computational structure determination of novel metal–organic frameworks." Chemical Science, 2018. Link

-

UMT JOURNAL. "SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID." Universiti Malaysia Terengganu, 2019. Link

-

RSC Publishing. "Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties." Dalton Transactions, 2018. Link

-

RSC Publishing. "A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions." CrystEngComm, 2005. Link

-

Highlights in Science, Engineering and Technology. "Applications of MOFs in Drug Delivery." hset, 2023. Link

-

Journal of Structural Chemistry. "Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid." jsc.ac.cn, 2020. Link

-

RSC Publishing. "Computational investigation of the impact of metal–organic framework topology on hydrogen storage capacity." Molecular Systems Design & Engineering, 2023. Link

-

MDPI. "Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications." MDPI, 2023. Link

-

ResearchGate. "Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers." ResearchGate, 2025. Link

-

PubMed. "Computational Simulations of Metal-Organic Frameworks to Enhance Adsorption Applications." National Library of Medicine, 2024. Link

-

Sci-Hub. "Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives." Synthetic Communications, 1973. Link

-

BLD Pharm. "203798-34-9|3,6-Diaminopyrazine-2,5-dicarboxylic acid." bldpharm.com, Accessed Feb 27, 2026. Link

-

ResearchGate. "New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems." ResearchGate, 2025. Link

-

Benchchem. "6-Aminopyridine-2,5-dicarboxylic acid." Benchchem, Accessed Feb 27, 2026. Link

-

ResearchGate. "A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound." ResearchGate, Accessed Feb 27, 2026. Link

-

HHU. "Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption." Heinrich Heine University Düsseldorf, 2017. Link

-

PubMed. "Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B." National Library of Medicine, 2025. Link

-

ChemicalBook. "2,5-Pyrazinedicarboxylic acid, 3,6-diamino- synthesis." chemicalbook.com, Accessed Feb 27, 2026. Link

-

Berkeley Global Science Institute. "Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framewo." bgsi.berkeley.edu, 2018. Link

-

Google Patents. "WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds." Google Patents, Accessed Feb 27, 2026. Link

Sources

- 1. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]

- 2. espublisher.com [espublisher.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]

- 7. Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 9. 3,6-diaminopyrazine-2,5-dicarboxylic Acid | C6H6N4O4 | CID 11127226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,5-Pyrazinedicarboxylic acid, 3,6-diamino- synthesis - chemicalbook [chemicalbook.com]

- 11. journal.umt.edu.my [journal.umt.edu.my]

- 12. eng.ox.ac.uk [eng.ox.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Fluorescent Labeling with 3,6-Diaminopyrazine-2,5-Dicarboxylic Acid

For Research Use Only.

Author: Senior Application Scientist, Bioconjugation Group

Introduction: A Novel Pyrazine-Based Fluorophore

The field of biological imaging and quantitative proteomics relies heavily on the covalent attachment of fluorescent reporters to target biomolecules. While a vast arsenal of commercial dyes exists, the exploration of novel fluorophores with unique spectral properties or chemical handles continues to be a vibrant area of research. This document provides a comprehensive guide to the use of 3,6-diaminopyrazine-2,5-dicarboxylic acid, a novel heterocyclic fluorophore, for the labeling of proteins and other amine-containing biomolecules.

The structure of 3,6-diaminopyrazine-2,5-dicarboxylic acid is characterized by a central pyrazine ring, which forms the core of the chromophore, substituted with two amino groups and two carboxylic acid groups[1]. The amino groups are critical for its fluorescent properties, a common feature in many organic dyes where they act as electron-donating groups[2][3]. The key to its utility as a labeling reagent lies in its two carboxylic acid moieties. These groups provide the chemical handle for covalent attachment to primary amines (e.g., the ε-amine of lysine residues in proteins) through the formation of a stable amide bond.

This protocol will detail the use of carbodiimide chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to achieve efficient and specific conjugation. We will outline the complete workflow from fluorophore activation to post-labeling purification and characterization.

Principle of the Reaction: EDC/NHS Chemistry

The covalent conjugation of a carboxyl group-containing fluorophore to a primary amine on a target biomolecule is most robustly achieved via a two-step process using EDC and NHS (or its water-soluble analog, Sulfo-NHS).[4][5][6][7][8] This method is preferred over using EDC alone as it increases coupling efficiency and stability of the reactive intermediate.[6][8][9]

-

Activation Step: EDC reacts with the carboxylic acid groups on the pyrazine dye to form a highly reactive, but unstable, O-acylisourea intermediate[4][8]. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[10][11]

-

Stabilization Step: The unstable O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce labeling efficiency[6][8]. To prevent this, NHS is added to the reaction. NHS rapidly attacks the O-acylisourea intermediate, forming a semi-stable NHS ester. This new intermediate is more resistant to hydrolysis but highly reactive towards primary amines.[4][5][7]

-

Conjugation Step: The amine-reactive NHS ester is then mixed with the target molecule (e.g., a protein) in a buffer with a pH of 7.2-8.0. At this slightly basic pH, primary amines on the protein are deprotonated and act as strong nucleophiles, attacking the NHS ester and forming a stable, covalent amide bond. The NHS molecule is released as a byproduct.[11]